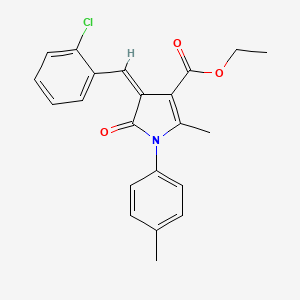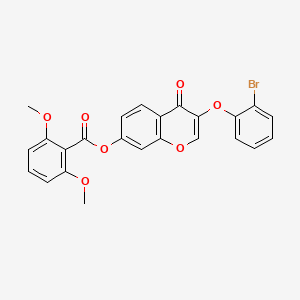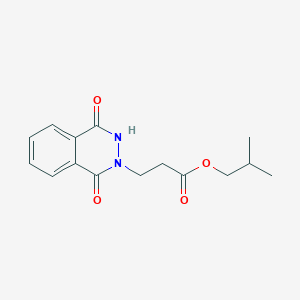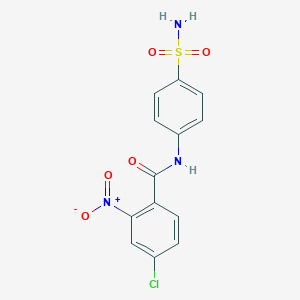![molecular formula C21H22ClN5O2S B11638427 N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide](/img/structure/B11638427.png)
N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the core guanidine structure, followed by the introduction of the sulfonyl group and the aromatic substituents. Common reagents used in these steps include chlorinating agents, methylating agents, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)UREA
- **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)THIOUREA
Uniqueness
N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylguanidine structure is particularly noteworthy for its potential pharmacological applications.
特性
分子式 |
C21H22ClN5O2S |
|---|---|
分子量 |
444.0 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C21H22ClN5O2S/c1-13-5-9-18(10-6-13)30(28,29)27(17-8-7-14(2)19(22)12-17)20(23)26-21-24-15(3)11-16(4)25-21/h5-12H,1-4H3,(H2,23,24,25,26) |
InChIキー |
LTHNDGRPJHVBBD-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)C(=NC3=NC(=CC(=N3)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11638346.png)

![Ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11638354.png)


![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B11638386.png)
![(2Z)-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638387.png)

![2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11638394.png)

![2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11638409.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11638414.png)
![2-(morpholin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11638419.png)

